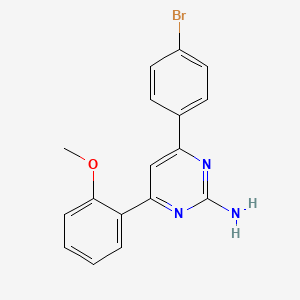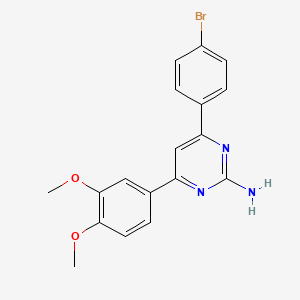
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as BMPA, is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. BMPA is a member of the pyrimidin-2-amine family, which is a class of compounds that has been studied extensively in the fields of medicinal chemistry and drug discovery. BMPA has a unique structure that offers several advantages over other small molecules, including its ability to bind to a variety of receptors, its low toxicity, and its relative stability in the body.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied extensively in the fields of medicinal chemistry and drug discovery. It has been used in various scientific research applications, such as the study of enzyme inhibition, receptor binding, and drug metabolism. 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has also been used in the study of cancer and other diseases, as well as in the development of new therapeutic agents.
Mecanismo De Acción
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine binds to a variety of receptors, including the androgen receptor, the progesterone receptor, and the estrogen receptor. It has also been shown to have an inhibitory effect on the enzyme aromatase, which is involved in the synthesis of estrogen. By binding to these receptors and inhibiting aromatase, 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can affect the regulation of hormones in the body.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to have an anti-tumor effect in animal models. It has also been shown to have an effect on the metabolism of fatty acids, which can lead to weight loss. In addition, 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have an effect on the regulation of hormones, which can lead to changes in reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its low toxicity, its ability to bind to a variety of receptors, and its relative stability in the body. The main limitation of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
Direcciones Futuras
Future research on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could focus on its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Additionally, further research could be conducted on the mechanism of action of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, as well as its effects on hormone regulation and metabolism. Additionally, further research could be conducted on the synthesis of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, in order to make it more widely available. Finally, further research could be conducted on the development of new therapeutic agents based on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine.
Métodos De Síntesis
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized in several ways. One approach is a multi-step synthesis that involves the reaction of 4-bromobenzaldehyde and 2-methoxybenzaldehyde, followed by the condensation of the resulting product with pyrimidine. Another approach is a one-step synthesis that involves the direct reaction of 4-bromobenzaldehyde, 2-methoxybenzaldehyde, and pyrimidine. This approach is more efficient and requires fewer steps than the multi-step synthesis.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZLOUJKOCGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)

